4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-12-15(2)17(16(3)13-14)18-4-6-19(7-5-18)24(21,22)20-8-10-23-11-9-20/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUUSIZDIFFYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine typically involves the following steps:
Formation of Mesitylpiperazine: Mesityl chloride reacts with piperazine in the presence of a base such as triethylamine to form 4-mesitylpiperazine.
Sulfonylation: The mesitylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Attachment: Finally, the sulfonylated mesitylpiperazine is reacted with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .
Scientific Research Applications
4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups like trifluoromethyl (in the pyridine derivative ) enhance electrophilicity, which may influence reactivity in further functionalization.
Synthetic Efficiency :
- Yields for sulfonamide derivatives vary significantly. For example, the trifluoromethylpyridine analogue (Compound 9) was synthesized in 55% yield via Ca(NTf₂)₂-catalyzed coupling , while the 3-phenylpropyl-morpholine derivative achieved 90% yield using recyclable EtOAc extraction .
Biological Relevance: The morpholine moiety is associated with improved solubility and bioavailability compared to aniline derivatives . Piperazine sulfonamides are widely explored for antimicrobial, anticancer, and agrochemical applications.
Physicochemical and Pharmacokinetic Properties
- Stability : HPLC analyses of morpholine sulfonates indicate high purity (>95%) under standard storage conditions , whereas trifluoroacetate salts may exhibit hygroscopicity .
Biological Activity
4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine is with a molecular weight of approximately 270.36 g/mol. The structure features a morpholine ring linked to a mesitylpiperazine moiety via a sulfonyl group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties against various pathogens.
- Anticancer Properties : The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
- Neurological Effects : Given its piperazine component, there are indications that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
The mechanisms through which 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a role in inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Neurological Effects | Potential modulation of serotonin receptors |
Case Study Example
A notable case study published in 2023 explored the anticancer effects of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine to improve yield and purity?
- Methodological Answer : Utilize quantum chemical reaction path search methods (e.g., Artificial Force Induced Reaction) to predict energetically favorable pathways and reduce trial-and-error approaches. Combine computational modeling with iterative experimental validation, adjusting parameters like solvent polarity, temperature, and stoichiometry. For example, sulfonylation reactions benefit from controlled pH (4.6–5.0) and polar aprotic solvents (e.g., acetonitrile) to minimize side products .
Q. What spectroscopic techniques are essential for confirming the structural integrity of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts for mesityl (aromatic protons at δ 6.7–7.2 ppm), piperazine (N–CH₂ at δ 2.5–3.5 ppm), and morpholine (O–CH₂ at δ 3.6–3.8 ppm) groups to confirm regiochemistry .
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and morpholine C–O–C (1100–1250 cm⁻¹) vibrations .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to rule out impurities .
Q. What chromatographic methods are critical for validating the compound’s purity?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6). Prepare the buffer using sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) to enhance peak resolution. System suitability tests should meet criteria for retention time reproducibility (<2% RSD) and theoretical plates (>2000) .
Advanced Research Questions
Q. How can quantum chemical calculations and molecular docking simulations guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Reactivity Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for targeted functionalization .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward biological targets (e.g., enzymes or receptors). Focus on sulfonyl and morpholine moieties, which often mediate hydrogen bonding and π-π stacking interactions. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions between computational predictions and experimental results in the compound’s reactivity?
- Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic isotope effects, activation energies) refine computational models. For example, discrepancies in sulfonation rates may arise from solvent effects not accounted for in gas-phase DFT calculations. Re-optimize transition states using implicit solvation models (e.g., SMD) or hybrid QM/MM approaches .
Q. How do modifications to the sulfonyl and morpholine groups affect pharmacokinetic properties?
- Methodological Answer :
- Sulfonyl Modifications : Replace the mesityl group with electron-withdrawing substituents (e.g., nitro) to enhance metabolic stability. Assess logP (via shake-flask method) and plasma protein binding (ultrafiltration assays) to correlate structural changes with bioavailability .
- Morpholine Modifications : Introduce methyl groups to the morpholine ring to reduce polarity and improve blood-brain barrier penetration. Validate using parallel artificial membrane permeability assays (PAMPA) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in IC₅₀ values may stem from variations in ATP concentrations (10 μM vs. 1 mM) in kinase inhibition assays. Replicate studies under standardized conditions (e.g., Eurofins Panlabs protocols) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve outliers .
Experimental Design
Q. What advanced reactor designs are suitable for scaling up the synthesis of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine?
- Methodological Answer : Use microreactors (e.g., Corning AFR) to enhance heat/mass transfer during exothermic sulfonation steps. Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) simulations to minimize byproduct formation. Pilot-scale trials should monitor pressure drop (<5 psi) and temperature gradients (<2°C) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
